molecular formula C21H24N2O4S B2768179 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922090-09-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Número de catálogo B2768179
Número CAS: 922090-09-3
Peso molecular: 400.49
Clave InChI: VDTSZNRXDOIKES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C21H16F2N2O4S . It has an average mass of 430.424 Da and a mono-isotopic mass of 430.079895 Da .

Aplicaciones Científicas De Investigación

Novel Strategies in Drug Design

The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide and its derivatives have been explored in the context of drug design. A study by Sapegin et al. (2016) demonstrates the use of related dibenzo[b,f][1,4,5]oxathiazepine dioxides and their heterocyclic analogs as scaffolds for drug design, offering new avenues in the development of therapeutic agents (Sapegin et al., 2016).

Antidepressant-like Properties

Research has also delved into the antidepressant-like effects of certain derivatives. Duarte et al. (2007) investigated the antidepressant-like profile of 4-amine derivatives of dibenzocycloheptane, showing potential clinical interest in depression treatment (Duarte et al., 2007).

Monoaminergic System Involvement

Further exploring the antidepressant properties, another study by Duarte et al. (2008) looked at the involvement of monoaminergic pathways in the antidepressant-like effect of these compounds, suggesting their action on serotonin/noradrenaline and noradrenaline/dopamine pathways (Duarte et al., 2008).

Synthesis and Analgesic Activity

Matsuo et al. (1985) synthesized derivatives of the compound and assessed their analgesic activity, indicating potential in pain management (Matsuo et al., 1985).

Exploration in Heterocyclic Chemistry

Khaligh (2017) studied the synthesis of tetrahydrotriazoloacridines, showcasing the versatility of these compounds in creating diverse heterocyclic structures, which are crucial in pharmaceutical research (Khaligh, 2017).

Carbonic Anhydrase Inhibitors

Sapegin et al. (2018) explored the use of related compounds as carbonic anhydrase inhibitors, highlighting their potential in therapeutic applications (Sapegin et al., 2018).

Photophysical Properties

Petrovskii et al. (2017) investigated the photophysical properties of related oxazepine compounds, contributing to the understanding of their potential in photochemical applications (Petrovskii et al., 2017).

Anti-Inflammatory Activity

Landek et al. (2009) synthesized novel classes of fused heterocyclic compounds, including derivatives of the compound, and assessed their anti-inflammatory activity (Landek et al., 2009).

Binding Studies

Jun et al. (1971) conducted binding studies with related compounds, providing insights into the interactions of these molecules with biological targets (Jun et al., 1971).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) explored the antimalarial properties of related sulfonamides and their potential application in COVID-19 drug development (Fahim & Ismael, 2021).

Propiedades

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h8-13,16,22H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTSZNRXDOIKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4CCCCC4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.